molecular formula C10H21ClN2O B2986624 N-(Piperidine-4-yl)pivalamide hydrochloride CAS No. 1233958-86-5

N-(Piperidine-4-yl)pivalamide hydrochloride

Cat. No. B2986624
CAS RN: 1233958-86-5
M. Wt: 220.74
InChI Key: PUIFFOTZVTYDHJ-UHFFFAOYSA-N
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Description

“N-(Piperidine-4-yl)pivalamide hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .

Scientific Research Applications

  • Cannabinoid Receptor Antagonists

    • N-(Piperidine-4-yl)pivalamide hydrochloride derivatives have been explored for their role as cannabinoid receptor antagonists. These compounds are valuable for understanding the cannabinoid receptor binding sites and could have therapeutic potential in mitigating the side effects of cannabinoids (Lan et al., 1999).
  • Anti-Acetylcholinesterase Activity

    • Certain derivatives of this compound show significant anti-acetylcholinesterase activity. This property is crucial in the development of treatments for conditions like Alzheimer's disease, where acetylcholinesterase inhibitors can help increase cognitive function (Sugimoto et al., 1990).
  • Imaging in Breast Cancer

    • Derivatives of this compound, specifically designed as sigma receptor binding radioligands, have been studied for their potential in imaging breast cancer. These compounds might offer an advanced approach for the early detection and monitoring of breast cancer (John et al., 1999).
  • Opioid Receptor Agonists

    • Some compounds related to this compound have been identified as novel δ-opioid agonists. These show promising results for chronic pain treatment due to their analgesic and antidepressive effects in animal models (Nozaki et al., 2012).
  • Rho Kinase Inhibition for CNS Disorders

    • N-(Pyridin-4-yl) piperazine-1-carboxamide hydrochloride, a related compound, is being investigated as a Rho kinase inhibitor for treating central nervous system disorders. Its synthetic process has been optimized for large-scale production, highlighting its potential clinical significance (Wei et al., 2016).
  • Anti-Obesity Effects

    • Studies on this compound derivatives, such as AM-251, have shown potential anti-obesity effects in animal models. These compounds act as cannabinoid CB1 receptor antagonists and can significantly reduce food intake and body weight (Hildebrandt et al., 2003).
  • CGRP Receptor Antagonist

    • Certain enantiomers of compounds structurally related to this compound have been developed as potent calcitonin gene-related peptide (CGRP) receptor antagonists. These have shown promise in preclinical models for treating conditions like migraine (Cann et al., 2012).

properties

IUPAC Name

2,2-dimethyl-N-piperidin-4-ylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-10(2,3)9(13)12-8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIFFOTZVTYDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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